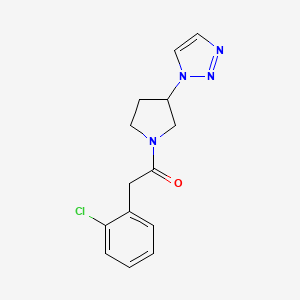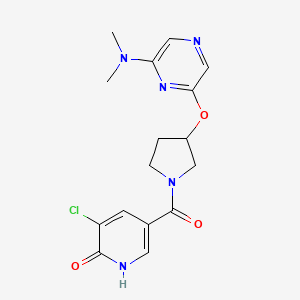
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Anticancer Agents
- Synthesis and Anticancer Evaluation: A study by Gouhar and Raafat (2015) involved the synthesis of related compounds, which were then evaluated as potential anticancer agents. This research highlights the importance of synthesizing novel compounds for the development of new cancer therapies (Gouhar & Raafat, 2015).
Antimicrobial Activity
- Synthesis for Antimicrobial Agents: Hossan et al. (2012) conducted research on the synthesis of pyridines and pyrimidinones using related chemical structures, focusing on their antimicrobial properties. This indicates the potential use of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Structural Characterization and Hydrogen Bonding
- Structural Analysis and Hydrogen Bonding: The structural characterization of related compounds was studied by Böck et al. (2021). They examined different sites of protonation and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and potential applications of these compounds (Böck et al., 2021).
Oxidative Degradation Studies
- Oxidative Degradation Identification: Wu et al. (1999) used liquid chromatography/mass spectrometry to identify oxidative degradates of a structurally similar thrombin inhibitor. Understanding the degradation pathways of these compounds is essential for ensuring their stability and efficacy in potential pharmaceutical applications (Wu et al., 1999).
Catalytic Activity in Oxidation Reactions
- Catalytic Activity in Oxidation: A study by Choroba et al. (2019) on copper(ii) complexes with related compounds investigated their catalytic activity in the oxidation of alkanes and alcohols. This research opens the possibility of using such compounds in catalysis and industrial chemical processes (Choroba et al., 2019).
Synthesis of Derivatives for Biological Activities
- Synthesis and Biological Activity Evaluation: Research by Lynda (2021) involved the synthesis of pyrazole derivatives, including structural analysis and evaluation of their antibacterial and antioxidant activities. This indicates the potential of these compounds in the development of new antibacterial and antioxidant agents (Lynda, 2021).
Propiedades
IUPAC Name |
3-chloro-5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21(2)13-7-18-8-14(20-13)25-11-3-4-22(9-11)16(24)10-5-12(17)15(23)19-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMSJKVDESZHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
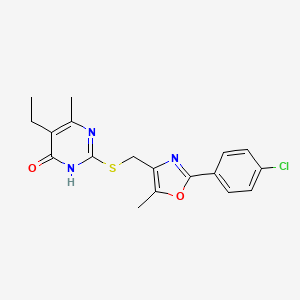
![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)
![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)
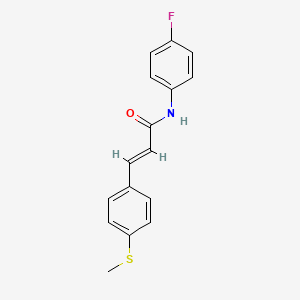
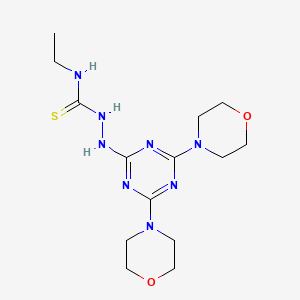
![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)
![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769445.png)
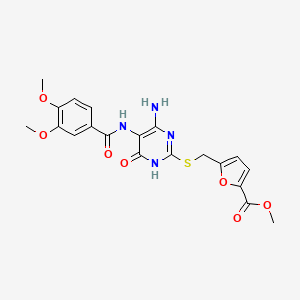
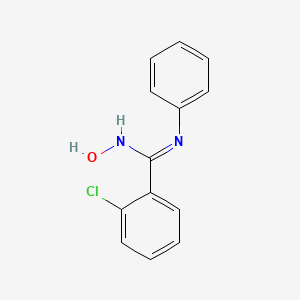
![9-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2769449.png)
![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)
